

LP-922761: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest					
Compound Name:	LP-922761				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **LP-922761**, a potent and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the cross-reactivity of kinase inhibitors is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding further drug development. While comprehensive public data on the full kinome scan of **LP-922761** is limited, this guide synthesizes available information to offer a comparative overview of its activity against related kinases.

Executive Summary

LP-922761 is a highly potent inhibitor of AAK1 with an IC50 of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays.[1][2] Its cross-reactivity profile, based on available data, shows inhibitory activity against BMP-2-inducible protein kinase (BIKE), a kinase related to AAK1.[1] [2] Notably, it exhibits no significant activity against Cyclin G-associated kinase (GAK), another member of the Numb-associated kinase (NAK) family to which AAK1 belongs.[1] Furthermore, **LP-922761** has been shown to be inactive against a panel of non-kinase targets, including opioid, adrenergic α2, and GABAa receptors, suggesting a degree of selectivity.

Cross-Reactivity Data of LP-922761

The following table summarizes the known inhibitory activities of **LP-922761** against its primary target and related kinases. It is important to note that this data is not derived from a



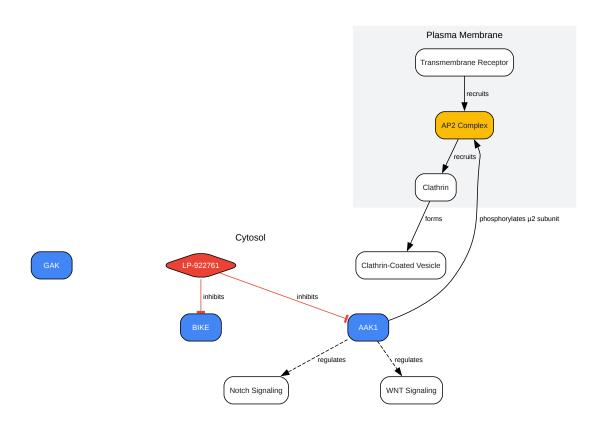
comprehensive kinome-wide screen but from targeted assays.

Kinase Target	Kinase Family	LP-922761 IC50 (nM)	Reference Compound/Alt ernative	IC50 (nM)
AAK1	NAK	4.8 (enzymatic)	LP-935509	3.3 (enzymatic)
7.6 (cellular)	2.8 (cellular)			
BIKE	NAK	24	LP-935509	14
GAK	NAK	No Significant Activity	LP-935509	320

Signaling Pathways

To visualize the context in which **LP-922761** acts, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for assessing kinase inhibitor cross-reactivity.



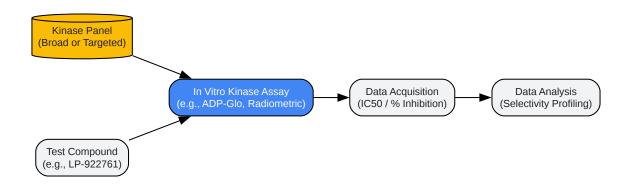


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AAK1 Signaling in Clathrin-Mediated Endocytosis.



Experimental Workflow



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Workflow for Kinase Cross-Reactivity Profiling.

Experimental Protocols

While the precise, detailed protocols used for generating the **LP-922761** data are not publicly available, this section outlines a general methodology for conducting in vitro kinase assays to determine inhibitor potency and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

- Recombinant human kinases
- Specific peptide substrates for each kinase
- Test compound (e.g., LP-922761) dissolved in DMSO



- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled ATP [y-32P])
- Microplates (e.g., 384-well)
- Plate reader or scintillation counter

General Procedure (Biochemical Kinase Assay):

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO to create a range of concentrations.
- Assay Plate Preparation: The kinase, its specific substrate, and the assay buffer are added to the wells of a microplate.
- Compound Addition: The serially diluted test compound is added to the assay plate. Control
 wells containing DMSO without the compound are included.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP
 concentration is typically at or near the Km value for each specific kinase to ensure
 competitive binding can be accurately measured.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
- Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.
 - For ADP-Glo™ like assays: A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
 - For radiometric assays: The phosphorylated substrate is captured on a filter membrane,
 and the amount of incorporated radiolabel is measured using a scintillation counter.



 Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

LP-922761 is a potent and selective inhibitor of AAK1. The available data indicates a favorable selectivity profile with limited cross-reactivity against the related kinase BIKE and no significant inhibition of GAK. The lack of activity at several non-kinase receptors further underscores its specificity. However, to fully characterize its off-target profile, a comprehensive kinome-wide screening would be necessary. The experimental workflow and protocols provided in this guide offer a foundational understanding of how such cross-reactivity studies are conducted, enabling researchers to critically evaluate and compare the selectivity of novel kinase inhibitors.

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